molecular formula C13H12BrN3O2 B2532463 5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide CAS No. 2175979-17-4

5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide

Cat. No.: B2532463
CAS No.: 2175979-17-4
M. Wt: 322.162
InChI Key: YBUWELSTNZXQHN-UHFFFAOYSA-N
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Description

5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Scientific Research Applications

5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide has several scientific research applications:

Preparation Methods

The synthesis of 5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide typically involves the following steps:

Chemical Reactions Analysis

5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in microbial growth and cancer cell proliferation.

    Pathways: It interferes with the metabolic pathways of bacteria and cancer cells, leading to their inhibition and eventual death.

Comparison with Similar Compounds

5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O2/c14-12-4-3-11(19-12)13(18)15-6-9-5-10(8-1-2-8)17-7-16-9/h3-5,7-8H,1-2,6H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUWELSTNZXQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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